Comprehensive Technical Guide: tert-Butyl 6-oxo-2,5-diazaspirooctane-2-carboxylate in Drug Discovery
Comprehensive Technical Guide: tert-Butyl 6-oxo-2,5-diazaspirooctane-2-carboxylate in Drug Discovery
Comprehensive Technical Guide: tert-Butyl 6-oxo-2,5-diazaspiro[1]octane-2-carboxylate in Drug Discovery
Executive Summary
In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional, spirocyclic architectures is a critical strategy for improving clinical success rates. tert-Butyl 6-oxo-2,5-diazaspiro[1]octane-2-carboxylate (CAS: 1373028-62-6) represents a highly privileged building block in this paradigm[2]. By offering a rigid, sp³-rich framework coupled with orthogonal functionalization vectors, this spiro-lactam scaffold is increasingly utilized to optimize Lipophilic Ligand Efficiency (LLE), enhance aqueous solubility, and act as an advanced bioisostere for traditional flat pharmacophores[3].
This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, process-scale synthetic methodologies, and its mechanistic application in Structure-Based Drug Design (SBDD).
Molecular Architecture & Physicochemical Profile
The architectural brilliance of the 2,5-diazaspiro[1]octane system lies in its fusion of a highly strained four-membered azetidine ring with a five-membered lactam.
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High Fraction of sp³ Carbons (Fsp³): The spirocyclic center introduces significant three-dimensionality, which correlates strongly with improved pharmacokinetic profiles and reduced off-target promiscuity.
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Orthogonal Reactivity: The molecule features a tert-butyloxycarbonyl (Boc) protected secondary amine and a free lactam nitrogen. This allows for highly selective, sequential functionalization—a critical requirement for combinatorial library synthesis.
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | tert-Butyl 6-oxo-2,5-diazaspiro[1]octane-2-carboxylate |
| CAS Registry Number | 1373028-62-6 |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| Structural Class | Spirocyclic Lactam / Peptidomimetic Scaffold |
| Physical State | Colorless to pale yellow solid/liquid (temperature dependent) |
| Solubility | Soluble in Methanol, Dichloromethane (DCM), Ethyl Acetate |
Data compiled from verified chemical supplier databases and primary literature[4][5].
Mechanistic Synthesis & Process Chemistry
The synthesis of tert-butyl 6-oxo-2,5-diazaspiro[1]octane-2-carboxylate is typically achieved via the reductive cyclization of a cyano-ester azetidine precursor. The choice of reagents is critical to ensure chemoselectivity and prevent the degradation of the acid-sensitive Boc group.
Experimental Protocol: Reductive Cyclization
The following protocol is adapted from optimized scale-up conditions utilized in the synthesis of Monoacylglycerol Lipase (MAGL) inhibitors[3][6].
Reagents & Equipment:
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Precursor: 1-Boc-3-cyano-3-(alkoxycarbonylmethyl)azetidine (e.g., Compound 26)
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Reducing Agent: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and Sodium Borohydride (NaBH₄)
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Solvent: Anhydrous Methanol (MeOH)
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Temperature Control: Cryocooler or ice/salt bath (-10 °C)
Step-by-Step Methodology:
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Preparation: To a rigorously stirred solution of the cyano-ester precursor (1.0 eq) and NiCl₂·6H₂O (1.0 eq) in anhydrous MeOH (approx. 10 mL/g of substrate), cool the mixture to -10 °C under an inert argon atmosphere.
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In Situ Catalyst Generation: Slowly add NaBH₄ (5.0 eq) in small portions over 30 minutes.
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Causality Check: The reaction between NiCl₂ and NaBH₄ generates nickel boride (Ni₂B) in situ as a finely divided black precipitate. Ni₂B is a highly chemoselective catalyst that facilitates the reduction of the nitrile to a primary amine without over-reducing the ester or cleaving the Boc group. The -10 °C temperature is mandatory to control the violent exothermic release of hydrogen gas and suppress unwanted side reactions.
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Cyclization: Maintain stirring at -10 °C for 2 hours. The newly formed primary amine is forced into close spatial proximity with the adjacent ester group due to the Thorpe-Ingold effect exerted by the spirocyclic center. This proximity drives a spontaneous intramolecular amidation, yielding the thermodynamically stable five-membered lactam.
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Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess NaBH₄ and dissolve nickel salts. Extract the aqueous layer with Ethyl Acetate (3x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Caption: Synthetic workflow of tert-butyl 6-oxo-2,5-diazaspiro[1]octane-2-carboxylate via reductive cyclization.
Self-Validating Quality Control
To ensure the integrity of the protocol, the system must be self-validating. The complete disappearance of the nitrile IR stretching frequency (~2250 cm⁻¹) and the emergence of the lactam carbonyl stretch (~1700 cm⁻¹) provides orthogonal validation to standard LC-MS monitoring ([M+H]⁺ = 227 m/z).
Application in Structure-Based Drug Design (SBDD)
The utility of tert-butyl 6-oxo-2,5-diazaspiro[1]octane-2-carboxylate extends far beyond basic building blocks; it is a strategic tool for bioisosteric replacement.
Case Study: Reversible MAGL Inhibitors
In a landmark 2021 study published in the Journal of Medicinal Chemistry, researchers utilized this specific spirocycle to design potent, reversible Monoacylglycerol Lipase (MAGL) inhibitors[3]. MAGL is a critical target for central nervous system (CNS) disorders.
The Mechanistic Rationale: Historically, MAGL inhibitors relied on flat, planar moieties like 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl to form necessary hydrogen bonds with the target protein. However, these planar aromatics often suffer from poor solubility and high non-specific binding.
By utilizing the 6-oxo-2,5-diazaspiro[1]octane scaffold, scientists successfully created an aliphatic bioisostere. The spiro-lactam perfectly mimics the hydrogen-bonding pharmacophore of the planar benzoxazinone:
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The lactam carbonyl oxygen acts as a hydrogen bond acceptor for the side chain of Arg57 .
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The lactam NH group acts as a hydrogen bond donor to the side chain of His121 .
Because the spirocycle replaces a flat aromatic ring with a 3D aliphatic system, the resulting drug candidates exhibited remarkable thermodynamic aqueous solubility (e.g., 330 μg/mL at pH 6.8) and vastly improved Lipophilic Ligand Efficiency (LLE), allowing for excellent blood-brain barrier penetration without off-target toxicity[3].
Caption: Pharmacophore model of the spiro-lactam scaffold acting as a bioisostere in MAGL inhibition.
Handling, Stability, and Storage Protocols
To maintain the chemical integrity of tert-butyl 6-oxo-2,5-diazaspiro[1]octane-2-carboxylate during prolonged drug discovery campaigns, strict adherence to storage protocols is required:
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Moisture Sensitivity: While the compound is generally stable under standard laboratory conditions, the lactam moiety can be hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Nitrogen or Argon)[5].
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Thermal Stability: To prevent premature thermal degradation or Boc-deprotection, long-term storage should be maintained at ≤ -20 °C.
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Deprotection Dynamics: When the synthetic route requires the removal of the Boc group, standard acidic conditions (e.g., Trifluoroacetic acid in DCM, or 4M HCl in Dioxane) are highly effective. The resulting spirocyclic amine hydrochloride salt is highly water-soluble and stable for immediate downstream coupling.
References
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Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. Journal of Medicinal Chemistry - ACS Publications (2021). URL:[Link]
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- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Henan Yinuokai New Materials Co., Ltd Product Catalog_Page_ChemicalBook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate | 1373028-62-6 [sigmaaldrich.com]
- 5. evitachem.com [evitachem.com]
- 6. pubs.acs.org [pubs.acs.org]
